This compound can be synthesized from benzhydrylsulfinylacetic acid through esterification with methanol, typically in the presence of an acid catalyst. It belongs to the class of sulfoxides and is recognized for its potential interactions with biological systems, particularly involving cytochrome P450 enzymes, which are critical in drug metabolism .
The primary method for synthesizing (R)-methyl 2-(benzhydrylsulfinyl)acetate involves the following steps:
(R)-methyl 2-(benzhydrylsulfinyl)acetate has a molecular formula of CHOS, indicating the presence of a sulfinyl group (S=O) attached to a benzhydryl moiety and an acetate functional group.
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are typically used to confirm the structure:
(R)-methyl 2-(benzhydrylsulfinyl)acetate can undergo several chemical reactions:
The mechanism of action for (R)-methyl 2-(benzhydrylsulfinyl)acetate involves its interaction with various biomolecules:
The compound's interaction with cytochrome P450 enzymes is significant as it can modulate their activity, impacting the metabolism of drugs and endogenous compounds. This interaction underscores its relevance in pharmacology.
Spectroscopic methods provide further insights into its physical properties:
(R)-methyl 2-(benzhydrylsulfinyl)acetate serves multiple roles in scientific research:
Research continues into optimizing its synthesis and exploring additional biological activities that may lead to novel therapeutic applications .
The systematic IUPAC name for this chiral compound is (R)-methyl 2-(benzhydrylsulfinyl)acetate, reflecting its critical stereogenic center at the sulfur atom. The (R)-descriptor specifies the absolute configuration around the sulfinyl group (S=O), where the oxygen atom occupies a distinct spatial orientation relative to the benzhydryl (diphenylmethyl) group and the acetate moiety. This configuration is paramount because the sulfoxide chirality dictates the molecule's three-dimensional structure, thereby influencing its biological interactions, particularly with asymmetric binding sites in the central nervous system (CNS) targets like the dopamine transporter (DAT). The enantiomeric purity of this compound is essential for structure-activity relationship studies, as the (R)-enantiomer often exhibits distinct pharmacological profiles compared to its (S)-counterpart or the racemate [1] [2] [8].
This compound has the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol. Its structure integrates three key functional groups:
Table 1: Atomic Composition of (R)-Methyl 2-(Benzhydrylsulfinyl)acetate
Element | Carbon (C) | Hydrogen (H) | Oxygen (O) | Sulfur (S) |
---|---|---|---|---|
Count | 16 | 16 | 3 | 1 |
The (R)-enantiomer (CAS# 713134-72-6) and (S)-enantiomer (CAS# 865811-65-0) exhibit identical physicochemical properties (e.g., melting point, solubility) but differ significantly in their biological activities due to stereoselective binding to biological targets. For instance, the (R)-enantiomer is a key intermediate for armodafinil, the pharmacologically active enantiomer of modafinil, which demonstrates enhanced DAT affinity and wakefulness-promoting effects compared to the (S)-form or racemic modafinil. Racemic mixtures (±) lack enantiomeric purity, leading to complex pharmacokinetics and potentially diminished target specificity. Studies emphasize that enantiomeric resolution is crucial for optimizing CNS drug design, as the (R)-configuration often correlates with improved metabolic stability and transporter affinity [1] [2] [7].
Table 2: Comparative Properties of Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
---|---|---|---|
CAS Number | 713134-72-6 | 865811-65-0 | N/A |
Synthetic Yield (Typical) | 43–78% (via oxidation) | 69% (literature report) | Higher, but non-selective |
Role in CNS Pharmacology | Armodafinil intermediate | Less active metabolite | Modafinil precursor |
(R)-Methyl 2-(benzhydrylsulfinyl)acetate emerged as a strategic intermediate during efforts to optimize modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), an FDA-approved agent for narcolepsy. Early synthetic routes to modafinil involved the oxidation of benzhydryl thioacetate precursors, yielding racemic sulfoxides. The discovery that modafinil's (R)-enantiomer (armodafinil) possessed superior pharmacokinetics spurred the development of stereoselective syntheses for chiral sulfinyl intermediates like this methyl ester. For example, U.S. Patent US4927855A details the resolution of levorotatory benzhydrylsulfinyl derivatives using chiral auxiliaries (e.g., (1R,2S)-(-)-norephedrine), while later methods employed asymmetric oxidation with titanium/tartrate catalysts to access the (R)-methyl ester enantioselectively [3] [6] [8]. This compound enabled efficient access to armodafinil via ester hydrolysis followed by amidation [2] [8].
Table 3: Key Synthetic Routes to (R)-Methyl 2-(Benzhydrylsulfinyl)acetate
Method | Starting Material | Key Conditions | Yield | Reference |
---|---|---|---|---|
Asymmetric Oxidation | Methyl benzhydrylthioacetate | H₂O₂, chiral Ti(IV)/tartrate complex | 43–78% | [3] [8] |
Chiral Resolution | Racemic methyl ester | (1R,2S)-(-)-Norephedrine salt formation | Variable | [8] |
Epoxide Ring Opening | Sulfenyl ethanamine derivatives | Piperazine alkylation/H₂O₂ oxidation | 50–87% | [7] |
This methyl ester derivative is pivotal in neuropharmacology for synthesizing novel DAT inhibitors. Modafinil’s low DAT affinity (Kᵢ ~2 μM) and poor solubility limited its efficacy in psychostimulant addiction models. To address this, researchers used *(R)-methyl 2-(benzhydrylsulfinyl)acetate as a scaffold for structural diversification, creating analogues with enhanced properties. For instance:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2